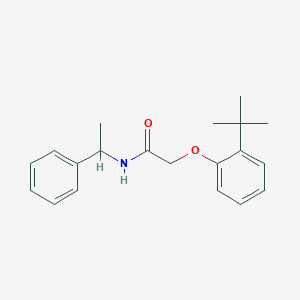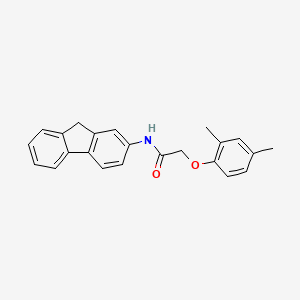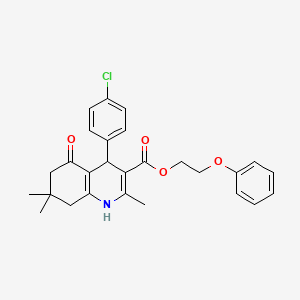
4-(4-methoxy-2,3,6-trimethylphenyl)-2-butanone
説明
4-(4-methoxy-2,3,6-trimethylphenyl)-2-butanone, also known as raspberry ketone, is a natural compound found in red raspberries. It has gained popularity in recent years due to its potential health benefits and use in weight loss supplements. In
科学的研究の応用
Synthesis and Pharmaceutical Applications
4-(4-Methoxy-2,3,6-trimethylphenyl)-2-butanone and related derivatives have been studied for their synthesis methods and applications in pharmaceuticals. A scalable two-step continuous flow synthesis method for producing related 4-aryl-2-butanones, including nabumetone (an anti-inflammatory drug), has been developed. This method integrates microwave heating technology and continuous flow processes, offering an efficient route for synthesizing these compounds (Viviano et al., 2011).
Agrichemical Applications
Derivatives of 4-(4-methoxyphenyl)-2-butanone have been synthesized and evaluated as potential fruit fly attractants. These compounds, derived from vanillin, have shown promise in luring fruit flies, indicating their potential use in agrichemical applications for pest control (Prabawati et al., 2018).
Environmental Applications
A novel one-pot multistep process using multifunctional catalysts has been developed for synthesizing fine chemicals, including 4-(4-methoxyphenyl)-2-butanone. This method significantly reduces the environmental impact (E factor) compared to conventional methods, highlighting its potential for eco-friendly production of these compounds (Climent et al., 2010).
Biological and Chemical Research
The oxidative degradation of vanillylacetone, a related compound, by manganese peroxidase has been studied. This research provides insights into the biochemical transformation of these compounds and potential applications in bioremediation and chemical synthesis (Hwang et al., 2008).
Chemical Synthesis Methodology
Innovative methods for the synthesis of various derivatives of 4-(4-methoxyphenyl)-2-butanone have been explored. These methods aim to improve yield, reduce reaction steps, and enhance the efficiency of synthesizing these compounds for various applications (Aslam et al., 1989).
Scientific Research Applications of 4-(4-Methoxy-2,3,6-Trimethylphenyl)-2-Butanone
1. Synthesis and Pharmaceutical Applications
- Scalable Synthesis for Pharmaceutical Compounds: A study by Viviano et al. (2011) developed scalable continuous flow strategies for synthesizing important 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone. This process involved the preparation of 4-aryl-3-buten-2-ones through various strategies, followed by selective hydrogenation to achieve the desired product. The methodologies optimized reaction times and enabled scale-up, demonstrating the compound's relevance in pharmaceutical synthesis (Viviano et al., 2011).
2. Agrichemical Applications
- Attractant for Pest Control: Prabawati et al. (2018) synthesized derivatives of 4-(4-hydroxyphenyl)-2-butanone, using vanillin as a starting material, and evaluated them as fruit fly attractants. The synthesized compound showed potential as a fruit fly attractant, suggesting its use in pest control in agriculture (Prabawati et al., 2018).
3. Environmental and Green Chemistry
- Process Intensification for Eco-Friendly Production: Climent et al. (2010) introduced a one-pot multistep process with multifunctional catalysts for synthesizing fine chemicals, including 4-(4-methoxyphenyl)-2-butanone. This process significantly reduced the environmental impact (E factor) compared to conventional methods, highlighting its potential in green chemistry (Climent et al., 2010).
4. Chemical Synthesis Methodology
- Innovative Synthesis Methods: Various studies have focused on developing novel methods for synthesizing derivatives of 4-(4-methoxyphenyl)-2-butanone. These methods aim to improve yields, reduce reaction steps, and enhance overall efficiency, demonstrating the compound's importance in chemical synthesis. For instance, Aslam et al. (1989) described novel syntheses of nabumetone, a derivative of 4-(4-methoxyphenyl)-2-butanone, demonstrating its applicability in synthetic methodologies (Aslam et al., 1989).
5. Biological and Chemical Research
- Biochemical Transformations: The oxidative degradation of vanillylacetone, a related compound, by manganese peroxidase has been studied by Hwang et al. (2008). This research provides insights into the biochemical transformation of these compounds and potential applications in bioremediation and chemical synthesis (Hwang et al., 2008).
特性
IUPAC Name |
4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCMNNRVMXTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=O)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385446 | |
| Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one | |
CAS RN |
57399-32-3 | |
| Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)

![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)


![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)